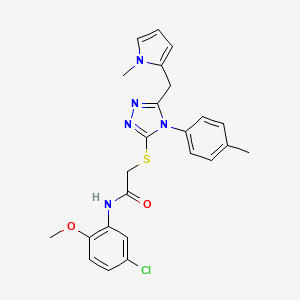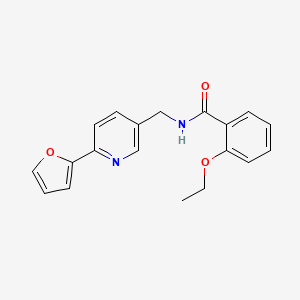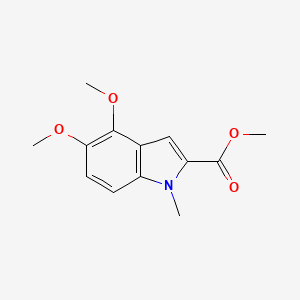
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a trifluoromethyl-substituted phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Final Coupling: The final step involves coupling the thiazole-furan intermediate with 3-(trifluoromethyl)phenoxyacetic acid under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The thiazole ring can be reduced under certain conditions, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring strong bases or high temperatures.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenoxyacetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole and furan rings, along with the trifluoromethyl group, suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan and thiazole rings could facilitate binding to specific sites, while the trifluoromethyl group could enhance its metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(phenoxy)acetamide: Lacks the trifluoromethyl group, potentially altering its biological activity and chemical properties.
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-chlorophenoxy)acetamide: Contains a chloro group instead of a trifluoromethyl group, which may affect its reactivity and interactions.
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-methylphenoxy)acetamide: The presence of a methyl group instead of a trifluoromethyl group could influence its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide makes it unique compared to its analogs. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, potentially making it more effective in certain applications.
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-11-15(27-17(23-11)14-6-3-7-25-14)9-22-16(24)10-26-13-5-2-4-12(8-13)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANYFGOTPFEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE](/img/structure/B2660525.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B2660527.png)

![[(1R,2R)-2-(5-Bromothiophen-2-yl)cyclopropyl]methanol](/img/structure/B2660531.png)


![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2660536.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2660538.png)
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2660540.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2660541.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)
![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)

